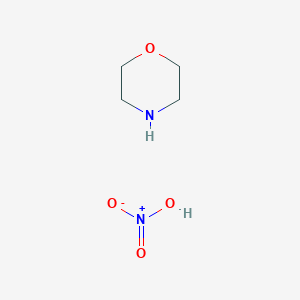
Nitric acid--morpholine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid–morpholine (1/1) is a chemical compound formed by the combination of nitric acid and morpholine in a 1:1 molar ratio. Nitric acid is a highly corrosive and strong oxidizing agent, while morpholine is a heterocyclic amine with both amine and ether functional groups. The resulting compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–morpholine (1/1) typically involves the direct reaction of nitric acid with morpholine. The reaction is exothermic and should be carried out under controlled conditions to prevent any hazardous situations. The general reaction can be represented as:
HNO3+C4H9NO→C4H9NO⋅HNO3
Industrial Production Methods: In an industrial setting, the production of nitric acid–morpholine (1/1) involves the careful addition of morpholine to a concentrated nitric acid solution. The reaction is typically conducted in a reactor equipped with cooling systems to manage the exothermic nature of the process. The product is then purified through distillation or crystallization techniques to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: Nitric acid–morpholine (1/1) can undergo oxidation reactions due to the presence of nitric acid, which is a strong oxidizing agent.
Substitution: The compound can participate in substitution reactions where the morpholine ring can be modified by various electrophiles or nucleophiles.
Neutralization: As an acid-base complex, it can undergo neutralization reactions with bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Neutralization: Bases like sodium hydroxide or potassium hydroxide are commonly used.
Major Products:
Oxidation: Products may include nitro derivatives or oxidized morpholine compounds.
Substitution: Substituted morpholine derivatives.
Neutralization: Water and corresponding salts.
Aplicaciones Científicas De Investigación
Nitric acid–morpholine (1/1) finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of corrosion inhibitors, rubber chemicals, and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of nitric acid–morpholine (1/1) involves the interaction of nitric acid with various substrates, leading to oxidation or nitration reactions. The morpholine component can act as a nucleophile, participating in substitution reactions. The compound’s effects are mediated through the formation of reactive intermediates, which can interact with molecular targets such as proteins, nucleic acids, and other cellular components.
Comparación Con Compuestos Similares
Nitric acid–piperidine (1/1): Similar in structure but with piperidine instead of morpholine.
Nitric acid–pyrrolidine (1/1): Contains pyrrolidine, another heterocyclic amine.
Nitric acid–aniline (1/1): Aniline replaces morpholine, leading to different reactivity.
Uniqueness: Nitric acid–morpholine (1/1) is unique due to the presence of both amine and ether functionalities in the morpholine ring, which imparts distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
21367-28-2 |
|---|---|
Fórmula molecular |
C4H10N2O4 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
morpholine;nitric acid |
InChI |
InChI=1S/C4H9NO.HNO3/c1-3-6-4-2-5-1;2-1(3)4/h5H,1-4H2;(H,2,3,4) |
Clave InChI |
MAEFKOGCPNLAJD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



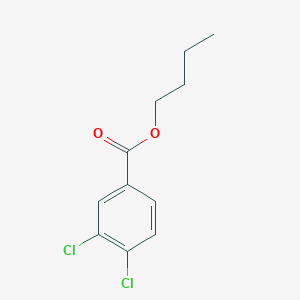
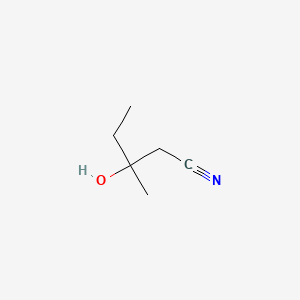
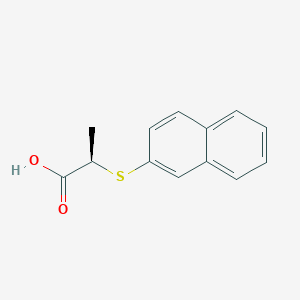
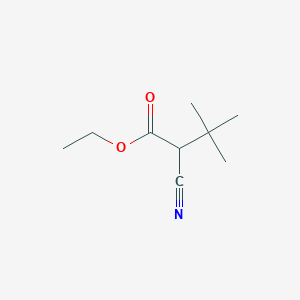
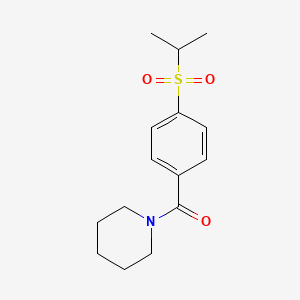

![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
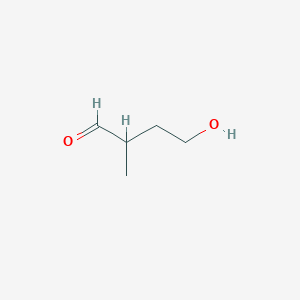
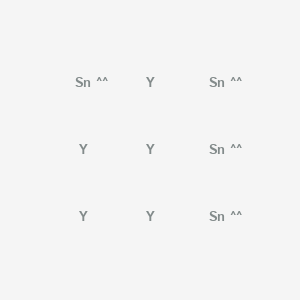

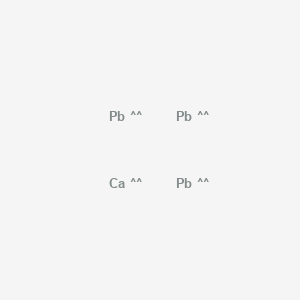
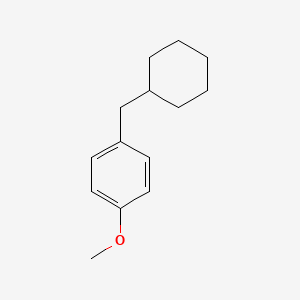
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)
